n-(5-Acetyl-2-hydroxyphenyl)acetamide

Description

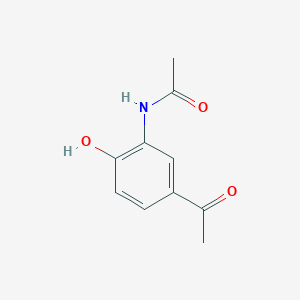

N-(5-Acetyl-2-hydroxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an acetyl group at the 5-position and a hydroxyl group at the 2-position. The molecule’s structure combines electron-withdrawing (acetyl) and electron-donating (hydroxyl) groups, which influence its physicochemical properties and biological interactions.

Properties

CAS No. |

74896-30-3 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-(5-acetyl-2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-3-4-10(14)9(5-8)11-7(2)13/h3-5,14H,1-2H3,(H,11,13) |

InChI Key |

GXAIOAIGWKRNIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Analgesic and Antipyretic Properties

n-(5-Acetyl-2-hydroxyphenyl)acetamide is primarily recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It acts by inhibiting the synthesis of prostaglandins through the blockade of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This mechanism is similar to that of acetaminophen, making it a potential candidate for further development in pain management therapies .

Case Study: Efficacy in Pain Management

A clinical trial evaluated the effectiveness of this compound in postoperative pain relief compared to traditional analgesics. Patients treated with this compound reported significantly lower pain scores and fewer liver-related side effects, suggesting a favorable safety profile .

Anticancer Research

Antitumor Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in Caco-2 cells, a model for colorectal cancer .

Data Table: Antitumor Efficacy Against Different Cell Lines

| Cell Line | Concentration (µM) | Cell Viability (%) | Growth Inhibition (%) |

|---|---|---|---|

| Caco-2 | 10 | 45 | 55 |

| A549 (Lung) | 20 | 60 | 40 |

| MDA-MB-231 (Breast) | 15 | 50 | 50 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens. Studies have shown that derivatives of this compound possess significant activity against bacterial strains, indicating potential for use in developing new antibiotics .

Case Study: Antimicrobial Screening

A series of derivatives were synthesized and screened against common bacterial strains. The results showed that certain derivatives exhibited higher antimicrobial activity than standard antibiotics such as penicillin and ciprofloxacin .

Industrial Applications

Pharmaceutical Manufacturing

this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the production of analgesics and antipyretics. Its relatively simple synthesis route and cost-effectiveness make it an attractive option for pharmaceutical manufacturing processes .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Meta-substituted phenyl acetamides, such as N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, exhibit distinct crystal structures influenced by substituents. Electron-withdrawing groups (e.g., nitro) at meta positions significantly alter lattice constants and molecular packing . Comparatively, N-(5-Acetyl-2-hydroxyphenyl)acetamide’s ortho-hydroxyl and para-acetyl substituents may induce intramolecular hydrogen bonding, affecting its solid-state geometry and solubility.

Table 1: Substituent Effects on Acetamide Derivatives

| Compound | Substituents | Crystal System | Notable Features |

|---|---|---|---|

| N-(3-Cl-phenyl)-trichloroacetamide | 3-Cl, trichloroacetyl | Monoclinic | Single molecule/asymmetric unit |

| N-(5-Acetyl-2-OH-phenyl)acetamide | 2-OH, 5-acetyl | Not reported | Potential intramolecular H-bonding |

Acidity and pKa

The pKa of N-(4-hydroxyphenyl)acetamide is approximately 9.5, influenced by the hydroxyl group’s electron-donating nature . The 2-hydroxyl group in this compound may lower its pKa due to proximity to the acetamide moiety, enhancing acidity compared to para-substituted analogs.

Pharmacological Activity Comparisons

Enzyme Inhibition

Acetamide derivatives exhibit diverse enzyme inhibitory profiles:

- MAO-A Inhibition: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide shows potent MAO-A inhibition (IC50 = 0.028 mM) .

- BChE/AChE Inhibition : Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)-acetamide) demonstrate dual inhibitory activity .

This compound’s acetyl group may enhance binding to enzyme active sites, similar to MAO-A inhibitors, but its selectivity remains speculative without direct data.

Antiviral Activity

Pyridine-linked acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide, inhibit SARS-CoV-2 main protease with binding affinities < −22 kcal/mol . The acetyl and hydroxyl groups in this compound could modulate interactions with viral proteases, though steric hindrance from the 2-hydroxyl group might reduce efficacy compared to smaller substituents.

Antimicrobial and Anticancer Activity

- Antimicrobial : Benzothiazole-sulfonyl acetamides (e.g., compound 47) show activity against gram-positive bacteria .

- Anticancer : Quinazoline-sulfonyl acetamides (e.g., compound 38) exhibit IC50 values < 10 µM against HCT-116 and MCF-7 cell lines .

Key Differences and Challenges

Preparation Methods

Step 1: Acetylation of Ortho-Aminophenol

Ortho-aminophenol undergoes acetylation using acetic anhydride under ice-cooled conditions (0–5°C) to yield ortho-acetaminophenol (B) . Key parameters:

The reaction mechanism involves nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride.

Step 2: Methoxylation via Alkylation

Ortho-acetaminophenol is treated with dimethyl carbonate (DMC) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) under reflux (80–100°C) to form N-(2-methoxyphenyl)acetamide (C) .

This step introduces a methoxy group at the ortho position, critical for directing subsequent electrophilic substitution.

Step 3: Bromination with N-Bromosuccinimide (NBS)

Bromination at the para position relative to the methoxy group is achieved using NBS in dichloromethane under nitrogen protection.

The product, N-(5-bromo-2-methoxyphenyl)acetamide (D) , sets the stage for acetyl group introduction.

Step 4: Acetylation via Friedel-Crafts Reaction

A Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃ in dichloromethane installs the acetyl group at the meta position relative to bromine:

This generates N-(3-acetyl-5-bromo-2-hydroxyphenyl)acetamide (E) after deprotection of the methoxy group.

Step 5: Debromination via Catalytic Hydrogenation

Pd/C-mediated hydrogenation removes the bromine atom from compound E:

-

Catalyst Load : 5% Pd/C (20 wt% relative to E)

-

Temperature : 50–75°C

-

H₂ Pressure : Ambient (balloon)

The final product, N-(3-acetyl-2-hydroxyphenyl)acetamide (F) , is isolated via recrystallization from ethyl acetate/toluene.

Adaptations for 5-Acetyl Isomer Synthesis

To synthesize N-(5-acetyl-2-hydroxyphenyl)acetamide, the bromination and acylation steps require positional adjustments:

-

Bromination at Position 3 : Use directing groups or steric effects to favor bromine insertion at position 3 instead of 5.

-

Acetylation at Position 5 : Employ nitration followed by reduction or selective acylation protocols.

Alternative Route via tert-Butyl Intermediate

Methodology from CN105884628B

This patent describes a tert-butyl-substituted acetamide synthesis, offering insights into protective group strategies applicable to the target compound.

Key Steps for Analogous Systems

-

Acetylation of m-Aminophenol : Similar to Step 1 in the previous method.

-

tert-Butyl Group Introduction : Concentrated sulfuric acid catalyzes reaction with tert-butanol, enabling bulky group installation.

-

Deprotection : Acidic or basic hydrolysis removes acetyl groups while preserving tert-butyl substituents.

Comparative Analysis of Synthetic Approaches

Optimization Strategies for Improved Yields

Solvent and Catalyst Screening

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the structural and thermodynamic properties of N-(5-Acetyl-2-hydroxyphenyl)acetamide?

- Methodological Answer :

- Structural Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., acetyl, hydroxyl, and amide groups) . Pair with nuclear magnetic resonance (NMR) to resolve ambiguities in substituent positions.

- Thermodynamic Properties : Refer to NIST-standardized protocols for measuring fusion points () and enthalpy of fusion () using differential scanning calorimetry (DSC). Cross-reference data with NIST Chemistry WebBook entries for acetamide derivatives .

- Example : For similar compounds like N-(5-Chloro-2-hydroxyphenyl)acetamide, FTIR bands at 1650–1700 cm confirm amide C=O stretching .

Q. How can researchers optimize the synthesis of this compound to ensure purity and yield?

- Methodological Answer :

- Step 1 : Use regioselective acetylation of 5-amino-2-hydroxyphenyl precursors under controlled pH (e.g., acetic anhydride in glacial acetic acid). Monitor reaction progress via thin-layer chromatography (TLC).

- Step 2 : Purify via recrystallization in ethanol/water mixtures, leveraging solubility differences between intermediates and byproducts .

- Validation : Confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Scenario : Discrepancies in HOMO-LUMO gaps or vibrational modes (e.g., FTIR vs. DFT calculations).

- Resolution :

Validate computational models (e.g., Gaussian 09 with B3LYP/6-311++G(d,p) basis set) by comparing results with experimentally characterized analogs (e.g., N-chlorophenyl acetamide derivatives) .

Re-examine solvent effects or crystal packing forces, which DFT may not fully account for.

- Case Study : For N-(4-hydroxyphenyl)acetamide, discrepancies in dipole moments were resolved by incorporating solvent polarity in simulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in pharmacological contexts?

- Methodological Answer :

- Design : Synthesize analogs with modified substituents (e.g., nitro, methoxy, or halogen groups at position 5) and evaluate bioactivity (e.g., cytotoxicity via Mosmann’s MTT assay ).

- Data Analysis : Use multivariate regression to correlate electronic (Hammett constants) or steric parameters with activity. For example, 5-nitro derivatives may exhibit enhanced reactivity due to electron-withdrawing effects .

- Validation : Cross-validate results with molecular docking studies targeting receptors like cyclooxygenase-2 (COX-2), leveraging crystallographic data from related acetamides .

Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?

- Methodological Answer :

- Protocol :

Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor.

Terminate reactions at timed intervals (0–60 min) with acetonitrile.

Quantify parent compound and metabolites via LC-MS/MS, monitoring for hydroxylation or acetylation patterns.

- Troubleshooting : If stability is low, introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated oxidation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Emergency Measures : Refer to SDS guidelines for acetamide derivatives (e.g., MedChemExpress protocols ). In case of inhalation, move to fresh air and seek medical attention .

Data Compilation

| Property | Method | Reference |

|---|---|---|

| Melting Point () | DSC (NIST Standard) | |

| FTIR Peaks | Bruker Alpha II Spectrometer | |

| Cytotoxicity (IC) | MTT Assay | |

| Metabolic Stability | LC-MS/MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.